N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Overview
Description
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a synthetic organic compound with potential applications in various scientific fields, including chemistry, biology, and medicine. Its complex structure features a pyrazolo[3,4-d]pyrimidine core, which is known for biological activity. The inclusion of a morpholine ring and a methylthio group makes it a unique molecule with intriguing chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide generally follows these steps:
Synthesis of the pyrazolo[3,4-d]pyrimidine core.
Introduction of the methylthio group via thiolation reactions.
Attachment of the morpholine ring through nucleophilic substitution.
Final acetylation step to form the acetamide derivative.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide undergoes several types of reactions:
Oxidation: The methylthio group can be oxidized to sulfoxide or sulfone derivatives.
Reduction: Reduction of the pyrazolo[3,4-d]pyrimidine core alters its electronic properties.
Substitution: The morpholine ring can participate in nucleophilic substitution, leading to various derivatives.
Scientific Research Applications
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is used in various scientific research fields:
Chemistry: It is a valuable intermediate for synthesizing more complex molecules.
Biology: The compound has potential as a lead molecule for developing new drugs due to its interaction with biological targets.
Medicine: It may serve as a scaffold for designing inhibitors or activators of specific enzymes.
Mechanism of Action
The compound's effects are mediated through interactions with molecular targets such as kinases and receptors. Its pyrazolo[3,4-d]pyrimidine core is known to bind to ATP-binding sites, influencing signal transduction pathways. The morpholine ring enhances its binding affinity and specificity.
Comparison with Similar Compounds
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is unique due to its combination of functional groups. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their biological activity.
Thioether-containing compounds: Exhibiting diverse reactivity.
Morpholine-substituted molecules: Used in medicinal chemistry for improved pharmacokinetics.
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Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2S/c1-10(21)15-3-4-20-13-11(9-16-20)12(17-14(18-13)23-2)19-5-7-22-8-6-19/h9H,3-8H2,1-2H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHHCWCXPWQDIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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